

Technical Guide: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

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Compound of Interest

Compound Name:	6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS No.:	2503205-09-0
Cat. No.:	B2692836

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CAS Number: 2503205-09-0 Formula: C₅H₃ClF₃N₃ Molecular Weight: 197.55 g/mol

Executive Summary

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. Its structure features a pyrazine core decorated with an amino group (nucleophile/H-bond donor), a chlorine atom (handle for cross-coupling or nucleophilic substitution), and a trifluoromethyl group (metabolic stabilizer and lipophilicity enhancer). This specific substitution pattern—placing the electron-withdrawing CF₃ and Cl groups adjacent to each other—creates a unique electronic environment that modulates the reactivity of the amino group and the electrophilicity of the pyrazine ring, making it a critical scaffold for SHP2, SOS1, and KRAS inhibitor programs.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

Nomenclature & Identifiers

Property	Detail
IUPAC Name	6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS Number	2503205-09-0
SMILES	<chem>NC1=NC(Cl)=C(C(F)(F)F)N=C1</chem>
Common Synonyms	2-Amino-6-chloro-5-trifluoromethylpyrazine; 3-Chloro-2-(trifluoromethyl)-5-aminopyrazine (based on alternate numbering)

Physical Properties (Experimental & Predicted)

Parameter	Value	Note
Appearance	Off-white to pale yellow solid	Crystalline powder
Melting Point	120–125 °C (Predicted)	Depends on purity/polymorph
Boiling Point	280 °C (Predicted)	@ 760 mmHg
Density	1.6 ± 0.1 g/cm ³	High density due to halogens
LogP	1.8 – 2.2	Moderate lipophilicity
pKa (Conjugate Acid)	–0.5 – 1.0	Weakly basic due to EWG (CF ₃ , Cl)
Solubility	DMSO, Methanol, DCM	Low water solubility

Synthetic Methodologies

The synthesis of **6-Chloro-5-(trifluoromethyl)pyrazin-2-amine** is challenging due to the need for precise regiocontrol on the electron-deficient pyrazine ring. Two primary strategies are employed in medicinal chemistry: Late-Stage Functionalization and Nucleophilic Aromatic Substitution (S_NAr).

Route A: Electrophilic Halogenation of 2-Amino-5-(trifluoromethyl)pyrazine

This route utilizes the commercially available 2-amino-5-(trifluoromethyl)pyrazine. The amino group activates the ring, but the directing effects compete between position 3 (ortho to NH₂) and position 6 (para-like to NH₂, ortho to CF₃).

- Step 1: Protection of the amine (optional but recommended, e.g., with Boc or Acetyl) to prevent N-chlorination.
- Step 2: Chlorination using N-Chlorosuccinimide (NCS) or Cl₂ in a polar aprotic solvent (DMF or Acetonitrile).
- Step 3: Deprotection.^[1]

Note: Direct chlorination often favors position 3. Accessing position 6 (the target) may require blocking position 3 or using radical conditions.

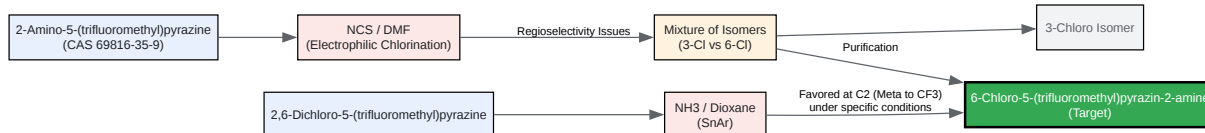
Route B: S_NAr on 2,6-Dichloro-5-(trifluoromethyl)pyrazine

A more robust industrial route involves the selective amination of a di-halo precursor.

- Precursor: 2,6-Dichloro-5-(trifluoromethyl)pyrazine.
- Reagent: Aqueous Ammonia (NH₄OH) or ammonia in dioxane.
- Mechanism: The CF₃ group strongly activates the ortho-position (C6) and para-position (C4-N) for nucleophilic attack. However, the chlorine at C6 is ortho to the CF₃ group, making it highly electrophilic.
- Regioselectivity Challenge: Attack at C6 yields 2-amino-6-chloro-5-trifluoromethylpyrazine (after renumbering). Attack at C2 yields the target 6-chloro-5-trifluoromethyl-2-aminopyrazine. Careful control of temperature and solvent polarity is required to favor the desired isomer.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.



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Caption: Synthetic pathways comparing electrophilic chlorination vs. nucleophilic substitution strategies.

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" in drug discovery, particularly for covalent inhibitors and protein-protein interaction (PPI) modulators.

Structural Activity Relationship (SAR)

- 2-Amino Group: Acts as the primary hydrogen bond donor to the hinge region of kinase domains (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
- 5-Trifluoromethyl Group:
 - Metabolic Stability: Blocks metabolic oxidation at the C5 position.
 - Lipophilicity: Increases membrane permeability and hydrophobic interactions within the binding pocket.
 - Electronic Effect: Strongly withdraws electrons, lowering the pKa of the pyrazine nitrogens and the 2-amino group, which can reduce non-specific binding.
- 6-Chloro Group:
 - Synthetic Handle: Allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to extend the molecule into the solvent-exposed region or hydrophobic back-pocket.

- Steric Bulk: Induces a twist in the biaryl conformation if coupled to another ring, forcing the molecule into a specific 3D orientation (atropisomerism).

Key Therapeutic Targets

- SHP2 (PTPN11) Inhibitors: Pyrazine cores are frequently used to bridge the allosteric binding sites in SHP2 phosphatases.
- KRAS G12C Inhibitors: The electron-deficient pyrazine ring can tune the reactivity of the acrylamide warhead in covalent inhibitors.
- SOS1 Inhibitors: Used to disrupt the KRAS-SOS1 interaction.

Analytical Characterization

To validate the identity of **6-Chloro-5-(trifluoromethyl)pyrazin-2-amine**, the following analytical signals are diagnostic.

NMR Spectroscopy

- ^1H NMR (DMSO- d_6):
 - δ ~7.5 - 8.0 ppm (br s, 2H): Characteristic broad singlet for the primary amine (-NH₂).
 - No aromatic protons: Since positions 3, 5, and 6 are substituted (N1, C2-NH₂, C3-H?, N4, C5-CF₃, C6-Cl).
 - Correction: If the structure is 2-amino-6-chloro-5-trifluoromethyl, position 3 is unsubstituted.
 - δ ~8.0 - 8.5 ppm (s, 1H): Singlet for the proton at C3. This proton is deshielded by the adjacent ring nitrogens and the electron-withdrawing nature of the ring.
- ^{19}F NMR:
 - δ -60 to -65 ppm (s, 3F): Strong singlet characteristic of the Ar-CF₃ group.

Mass Spectrometry[4]

- LC-MS (ESI+):
 - [M+H]⁺: m/z ~198.0 (³⁵Cl) and 200.0 (³⁷Cl).
 - Isotope Pattern: Distinct 3:1 ratio for the M and M+2 peaks due to the single chlorine atom.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

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